molecular formula C16H16N2O4S B5793377 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

Numéro de catalogue: B5793377
Poids moléculaire: 332.4 g/mol
Clé InChI: XVGWHLLTHZCROA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation.

Mécanisme D'action

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation. Specifically, this compound inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling is critical for the survival and proliferation of B-cell lymphoma and leukemia cells. Inhibition of BTK by this compound leads to decreased BCR signaling, which results in decreased survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to inhibiting the activity of BTK, this compound has also been shown to inhibit the activity of other protein kinases, such as JAK2 and FLT3, which are also critical for the survival and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is that it has shown potent anti-tumor activity in preclinical studies. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation of this compound is that it may have off-target effects, meaning that it may inhibit the activity of other protein kinases that are not involved in cancer cell signaling.

Orientations Futures

There are several future directions for 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid research. One direction is to test the safety and efficacy of this compound in clinical trials. Another direction is to investigate the potential of this compound in combination with other cancer treatments, such as immune checkpoint inhibitors. Additionally, future research could investigate the potential of this compound in other types of cancer, such as solid tumors. Finally, future research could investigate the potential of this compound in combination with other targeted therapies, such as PARP inhibitors, which are used to treat certain types of breast and ovarian cancer.

Méthodes De Synthèse

The synthesis of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid involves a multi-step process that includes the reaction of 4-bromo-2-methylthiophene with N,N-dimethylformamide dimethyl acetal to form a key intermediate. This intermediate is then reacted with 2-phenylacetyl chloride to form the thienyl ketone. The thienyl ketone is then reacted with 2-amino-3-carboxamido-4-methylthiobutyric acid to form this compound.

Applications De Recherche Scientifique

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has been shown to inhibit the activity of key protein kinases, such as BTK, which are critical for the survival and proliferation of cancer cells. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

4-[(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-9-13(10-5-3-2-4-6-10)14(15(17)22)16(23-9)18-11(19)7-8-12(20)21/h2-6H,7-8H2,1H3,(H2,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGWHLLTHZCROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.